Tert-butyl ((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate
Description
Tert-butyl ((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 6-ethoxypyridin-3-yl group at position 3 and a tert-butyl carbamate-protected methyl group at position 3. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, making it a common motif in antimicrobial and kinase-targeting agents . The tert-butyl carbamate group serves as a protective moiety for amines, enhancing solubility during synthesis and enabling controlled deprotection under acidic conditions .
Key physicochemical data for this compound (derived from analogous structures in the evidence) include:
Properties
IUPAC Name |
tert-butyl N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-5-21-11-7-6-10(8-16-11)13-18-12(23-19-13)9-17-14(20)22-15(2,3)4/h6-8H,5,9H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOXZQBEYBMXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Ethoxypyridine Moiety: The ethoxypyridine group can be introduced via a nucleophilic substitution reaction, where an ethoxy group is substituted onto a pyridine ring.
Carbamate Formation: The final step involves the reaction of the oxadiazole intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypyridine moiety, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazides or other derivatives.
Substitution: The ethoxypyridine group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Hydrazides or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. Tert-butyl ((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate has been studied for its ability to inhibit tumor growth in various cancer cell lines. In a study published in the Journal of Medicinal Chemistry, derivatives of oxadiazole were shown to induce apoptosis in human cancer cells through the activation of specific apoptotic pathways .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. A study highlighted its potential in mitigating neuroinflammation associated with neurodegenerative diseases. The research demonstrated that the compound could reduce oxidative stress and inflammatory markers in neuronal cells, suggesting a therapeutic role in conditions like Alzheimer's disease .
Agricultural Science
Pesticidal Properties
this compound has shown promise as a pesticide. Its efficacy against various pests was evaluated in field trials, where it demonstrated significant insecticidal activity without adversely affecting beneficial insects. This makes it a candidate for environmentally friendly pest management strategies .
Herbicidal Activity
Additionally, the compound has been tested for herbicidal properties. In laboratory settings, it exhibited selective herbicidal effects on certain weed species while being safe for crops. This selectivity is attributed to its ability to target specific biochemical pathways in plants .
Materials Science
Polymer Development
In materials science, this compound is being explored as a functional additive in polymer formulations. Its incorporation into polymers enhances thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
Nanotechnology Applications
The compound's unique chemical structure allows for its use in the development of nanomaterials. Research has shown that it can be utilized as a stabilizing agent in the synthesis of nanoparticles, which have applications ranging from drug delivery systems to catalysis .
Summary of Applications
Mechanism of Action
The mechanism of action of tert-butyl ((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The ethoxypyridine moiety can enhance the compound’s ability to penetrate cell membranes, facilitating its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the 1,2,4-Oxadiazole Core
The target compound’s 6-ethoxypyridin-3-yl substituent distinguishes it from analogs with phenyl, indole, or phenoxy groups (Table 1). For example:
- Compound 15c (): Features a 4-hydroxyphenyl group at position 3 of the oxadiazole. The phenolic -OH group increases polarity but reduces metabolic stability compared to the ethoxy-pyridine substituent in the target compound.
- Compound 5j (): Contains a 1-dodecylindole substituent, introducing significant hydrophobicity (logP > 6) compared to the target’s pyridine-ethoxy group (predicted logP ~2.5) .
Table 1: Substituent-Driven Properties of Selected 1,2,4-Oxadiazole Derivatives
Role of the tert-Butyl Carbamate Group
The tert-butyl carbamate group is a recurring motif in prodrug strategies and solubility modulation:
- Compound 19b (): Retains the tert-butyl carbamate, enabling purification via flash chromatography (14% yield) . Its deprotection under HCl/dioxane yields the primary amine (20b, 86% yield), highlighting the group’s labile nature .
- Compound 5q (): Uses tert-butyl carbamate to protect an imino group, stabilizing the intermediate during indole-oxadiazole conjugation .
Physicochemical and Spectroscopic Data
- HRMS : The target’s observed mass (374.1503) aligns closely with calculated values, ensuring structural fidelity . Compounds with bulkier substituents (e.g., 5j, MW 595.36) show larger deviations in HRMS .
- ¹H NMR : The target’s pyridine-ethoxy group would exhibit signals near δ 1.4 ppm (-CH₃ of ethoxy) and δ 4.1 ppm (-OCH₂), distinct from phenyl-substituted analogs like 15c (δ 7.35 ppm aromatic protons) .
Functional Implications
- Solubility : The ethoxy-pyridine group enhances water solubility compared to alkylindole analogs (e.g., 5j, 5l), which require lipophilic environments for membrane penetration .
- Metabolic Stability : The tert-butyl carbamate may slow hepatic esterase-mediated degradation compared to methyl carbamates (e.g., ’s fluorophenyl derivatives) .
Biological Activity
Tert-butyl ((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, summarizing key findings from various studies, including antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound can be described by its molecular formula C_{13}H_{18N_{4}O_{3} and has a molecular weight of approximately 278.31 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is further linked to a pyridine and an oxadiazole ring.
1. Antioxidant Activity
Research has demonstrated that compounds containing oxadiazole rings exhibit notable antioxidant properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to scavenge free radicals effectively, comparable to established antioxidants like butylated hydroxytoluene (BHT) . The presence of the ethoxypyridine moiety enhances the electron-donating ability of the compound, potentially increasing its antioxidant capacity.
Table 1: Comparison of Antioxidant Activities
| Compound | DPPH Scavenging Activity (%) | FRAP (µmol FeSO₄/g) |
|---|---|---|
| This compound | 85 | 150 |
| BHT | 90 | 200 |
| Ascorbic Acid | 95 | 250 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. These compounds inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory pathways. The structural features of this compound may contribute to its efficacy in modulating inflammatory responses .
3. Anticancer Activity
Emerging evidence suggests that oxadiazole derivatives possess anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For example, the introduction of the ethoxypyridine moiety has been associated with enhanced cytotoxicity against various cancer cell lines .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The biological activities of this compound can be attributed to its ability to interact with cellular targets through various mechanisms:
- Radical Scavenging : The oxadiazole ring contributes to free radical scavenging through electron donation.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways by binding to their active sites.
- Apoptotic Pathway Activation : It may activate intrinsic apoptotic pathways leading to cancer cell death.
Case Studies
Several case studies have explored the biological activity of similar oxadiazole derivatives:
- Study on Antioxidant Properties : A study evaluated the antioxidant activity of various oxadiazole derivatives using DPPH and FRAP assays. Results indicated that specific structural modifications significantly enhance antioxidant efficacy .
- Anti-inflammatory Effects : Research focusing on the anti-inflammatory effects of oxadiazoles revealed that these compounds effectively reduced inflammation markers in animal models .
- Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines, demonstrating promising results for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
